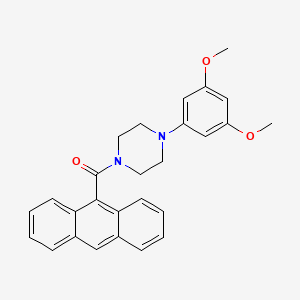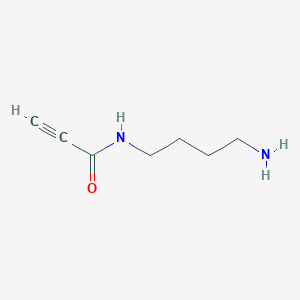![molecular formula C12H24O2Si B12608293 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol CAS No. 651325-36-9](/img/structure/B12608293.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hexa-2,4-dien-1-ol backbone. This compound is often used in organic synthesis due to its unique reactivity and stability, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions generally include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, anhydrous conditions.
Reduction: LiAlH4, NaBH4, dry ether or tetrahydrofuran.
Substitution: Halides, organometallic reagents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses, allowing for selective reactions at other sites.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Wirkmechanismus
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-1-(hydroxymethyl)-3-methyl-7-oxabicyclo[2.2.1]heptan-2-one
- 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-(4,5-dihydro-2-furanyl)-1-[(Z)-2-(4-methoxyphenoxy)ethenyl]-3-methyl-3-(phenylsulfanyl)-7-oxabicyclo[2.2.1]heptan-2-ol
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the silyl group offers protection while allowing for selective reactions at other sites. This makes it a valuable intermediate in organic synthesis, particularly in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
651325-36-9 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
6-[tert-butyl(dimethyl)silyl]oxyhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-9,13H,10-11H2,1-5H3 |
InChI-Schlüssel |
KVQLWZASJFVBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC=CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


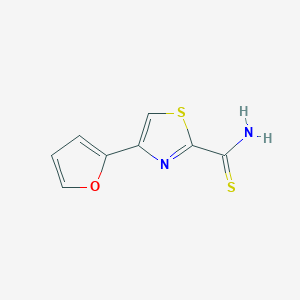
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
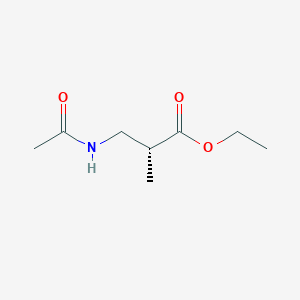
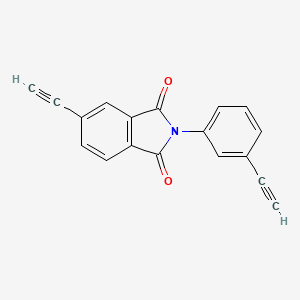
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)
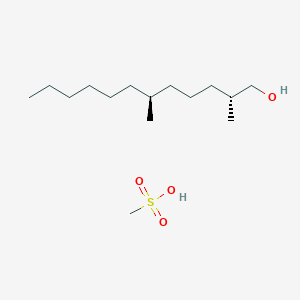
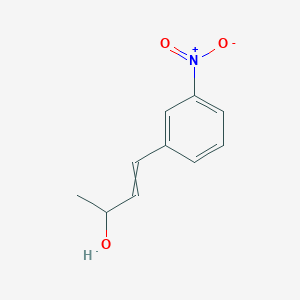
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
